molecular formula C19H14FN3O5S2 B3017392 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide CAS No. 477488-21-4

3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide

Cat. No.: B3017392
CAS No.: 477488-21-4
M. Wt: 447.46
InChI Key: VNUPVFQCXOYKLL-SXGWCWSVSA-N
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Description

This compound is a rhodanine-based derivative featuring a 2-fluorophenyl substituent at the 5-position of the thiazolidinone core and a propanamide side chain linked to a 2-hydroxy-4-nitrophenyl group. Rhodanine scaffolds are well-known for their diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties . The Z-configuration at the 5-benzylidene position is critical for maintaining planar geometry, which enhances interactions with biological targets .

Properties

IUPAC Name

3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O5S2/c20-13-4-2-1-3-11(13)9-16-18(26)22(19(29)30-16)8-7-17(25)21-14-6-5-12(23(27)28)10-15(14)24/h1-6,9-10,24H,7-8H2,(H,21,25)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUPVFQCXOYKLL-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide is a thiazolidin derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H14F2N2O4S2C_{20}H_{14}F_2N_2O_4S_2 with a molecular weight of approximately 454.46 g/mol. The structure features a thiazolidin ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of thiazolidin derivatives. For instance, compounds similar to the one have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 31.25 µg/ml to 62.5 µg/ml against pathogens such as Klebsiella pneumoniae and Escherichia coli .

CompoundMIC (µg/ml)Target Pathogen
4f31.25Candida glabrata
4b62.5Klebsiella pneumoniae
4c<31.25Escherichia coli

Antitumor Activity

The compound has shown promising results in vitro as an antitumor agent. In cell line studies, it exhibited cytotoxic effects at concentrations of 1, 10, and 100 µM, with IC50 values indicating substantial inhibitory effects on tumor cell proliferation . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antiviral Effects

Thiazolidin derivatives have also been investigated for their antiviral activities. Some compounds in this class have been identified as potential inhibitors of viral replication processes, making them candidates for further development in antiviral therapies .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • DNA Gyrase Inhibition : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .
  • PPARγ Modulation : Some derivatives act as modulators of PPARγ, influencing metabolic pathways relevant to cancer and diabetes .

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of thiazolidin derivatives found that certain modifications to the thiazolidin structure significantly enhanced activity against resistant bacterial strains.
  • Cytotoxicity Assessment : In a comparative study of various thiazolidin compounds, the compound under review was among those demonstrating the highest cytotoxicity against breast cancer cell lines.

Comparison with Similar Compounds

Key Observations :

  • Solubility: The 2-hydroxy-4-nitrophenyl group may reduce solubility in nonpolar environments compared to purely aromatic (e.g., phenyl in ) or methyl-substituted analogs (e.g., ).
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to (85% yield via condensation and amide coupling), differing in the use of 2-fluorobenzaldehyde and 2-hydroxy-4-nitroaniline precursors .

Physicochemical Properties

  • pKa: The target compound’s phenolic hydroxy group (pKa ~9.5–10, estimated from ) and nitro group (pKa ~1–3) suggest pH-dependent solubility.
  • Thermal Stability: The sulfanylidene and oxo groups in the thiazolidinone core likely confer thermal stability up to 200°C, consistent with analogs .

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